MF498

Description

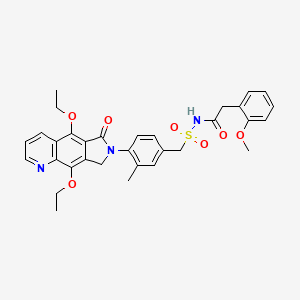

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O7S/c1-5-41-30-23-11-9-15-33-29(23)31(42-6-2)24-18-35(32(37)28(24)30)25-14-13-21(16-20(25)3)19-43(38,39)34-27(36)17-22-10-7-8-12-26(22)40-4/h7-16H,5-6,17-19H2,1-4H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLIUERFVJYBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2CN(C(=O)C2=C(C3=C1N=CC=C3)OCC)C4=C(C=C(C=C4)CS(=O)(=O)NC(=O)CC5=CC=CC=C5OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347905 | |

| Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915191-42-3 | |

| Record name | MF-498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915191423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MF-498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K32LCR80R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of MF-498: A Technical Guide for Researchers

An In-depth Analysis of the Selective EP4 Receptor Antagonist

MF-498 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), a key receptor for prostaglandin E2 (PGE2). This technical guide provides a comprehensive overview of the mechanism of action of MF-498, including its molecular interactions, signaling pathways, and effects in preclinical models of inflammation and oncology. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PGE2-EP4 axis.

Molecular Profile and Binding Characteristics

MF-498 exhibits high affinity and selectivity for the human EP4 receptor. In vitro studies have demonstrated its ability to potently inhibit the binding of PGE2 and subsequent downstream signaling.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 0.7 nM | [1][2] |

| Functional Inhibition (IC50) | 1.7 nM (without serum) | [2] |

| Functional Inhibition (IC50) | 17 nM (with 10% serum) | [3][2] |

Mechanism of Action: Antagonism of the EP4 Signaling Pathway

The primary mechanism of action of MF-498 is the competitive antagonism of the EP4 receptor. PGE2, the natural ligand for EP4, is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that has both pro- and anti-inflammatory effects depending on the cellular context.

The Canonical EP4 Signaling Pathway

Activation of the EP4 receptor by PGE2 leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5] cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[6]

Alternative EP4 Signaling Pathways

Emerging evidence suggests that the EP4 receptor can also couple to other signaling pathways, adding complexity to its biological functions. These include:

-

Gi-PI3K-Akt Pathway: In some cellular contexts, the EP4 receptor can couple to the inhibitory G alpha subunit (Gi), leading to the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway.[4][5][6] This pathway is involved in cell survival and proliferation.

-

β-Arrestin-Mediated Signaling: Like many GPCRs, the EP4 receptor can also signal through β-arrestin, which can lead to the activation of other pathways, such as the ERK (extracellular signal-regulated kinase) pathway.

By binding to the EP4 receptor, MF-498 prevents PGE2 from activating these downstream signaling cascades, thereby inhibiting the biological effects mediated by this receptor.

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways associated with the EP4 receptor and the inhibitory action of MF-498.

Preclinical Efficacy in Inflammatory Models

MF-498 has demonstrated significant efficacy in rodent models of rheumatoid arthritis and osteoarthritis, highlighting the critical role of the EP4 receptor in the pathogenesis of these inflammatory conditions.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model in rats is a widely used preclinical model for rheumatoid arthritis. In this model, MF-498 has been shown to dose-dependently inhibit paw swelling.

| Animal Model | Treatment | Dose | Effect | Reference |

| Adjuvant-Induced Arthritis (Rat) | MF-498 (oral) | 0-20 mg/kg | Inhibition of paw swelling | [3][2] |

Iodoacetate-Induced Osteoarthritis in Guinea Pigs

In a guinea pig model of osteoarthritis induced by iodoacetate, MF-498 was effective in relieving joint pain.[7][8]

Role in the Tumor Microenvironment

The PGE2-EP4 signaling axis is increasingly recognized for its role in promoting a pro-tumorigenic microenvironment. EP4 receptor signaling can suppress the function of anti-tumor immune cells, such as T cells and natural killer (NK) cells, and promote the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). By blocking this pathway, EP4 antagonists like MF-498 are being investigated as potential cancer immunotherapies.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats (General Methodology)

-

Animal Model: Male Lewis or Sprague-Dawley rats are typically used.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) or heat-killed Mycobacterium tuberculosis suspended in mineral oil into the base of the tail or a paw.

-

Treatment: MF-498 is typically administered orally, once daily, starting from the day of adjuvant injection or after the onset of clinical signs.

-

Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume (plethysmometry) and/or a clinical scoring system based on erythema and swelling of the joints.

In Vitro cAMP Accumulation Assay (General Methodology)

-

Cell Line: A cell line stably expressing the human EP4 receptor is used.

-

Assay Principle: Cells are pre-incubated with MF-498 at various concentrations, followed by stimulation with PGE2. The intracellular accumulation of cAMP is then measured using a commercially available kit, such as a competitive immunoassay or a reporter gene assay.

-

Data Analysis: The IC50 value, representing the concentration of MF-498 that inhibits 50% of the PGE2-induced cAMP accumulation, is calculated.

Conclusion

MF-498 is a highly potent and selective antagonist of the EP4 receptor. Its mechanism of action involves the direct blockade of PGE2-mediated signaling through both Gs-cAMP and Gi-PI3K pathways. This targeted inhibition has demonstrated significant anti-inflammatory and analgesic effects in preclinical models of arthritis. Furthermore, the emerging role of the EP4 receptor in tumor-associated immunosuppression suggests a promising therapeutic potential for MF-498 in oncology. The data presented in this guide provide a solid foundation for further research and development of MF-498 and other EP4 antagonists as novel therapeutic agents.

References

- 1. MF498 | EP4 antagonist | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide], a selective E prostanoid receptor 4 antagonist, relieves joint inflammation and pain in rodent models of rheumatoid and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Downstream Signaling Pathways Affected by MF-498

Introduction

MF-498 is a potent and selective small molecule inhibitor of γ-secretase, an intramembrane protease with a critical role in cellular signaling. The primary downstream target of γ-secretase is the Notch signaling pathway, a highly conserved pathway involved in cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of Notch signaling has been implicated in a variety of diseases, including cancer and developmental disorders. By inhibiting γ-secretase, MF-498 effectively blocks the cleavage and subsequent activation of Notch receptors, leading to a cascade of downstream effects. This technical guide will provide a comprehensive overview of the signaling pathways affected by MF-498, present quantitative data on its activity, detail experimental protocols for its study, and provide visual representations of the involved pathways.

Core Signaling Pathway Affected: The Notch Pathway

The canonical Notch signaling pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1), also known as RBPJ, and the coactivator Mastermind-like (MAML). This transcriptional activation complex then drives the expression of Notch target genes, including those in the Hes (Hairy and enhancer of split) and Hey (Hairy/enhancer-of-split related with YRPW motif) families.

MF-498, as a γ-secretase inhibitor, directly prevents the generation of NICD. This blockade of Notch signaling activation is the primary mechanism of action for MF-498 and leads to the modulation of numerous downstream cellular processes.

Diagram: Canonical Notch Signaling Pathway and the Action of MF-498

Caption: Inhibition of Notch signaling by MF-498.

Quantitative Data on MF-498 Activity

The efficacy of MF-498 has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data regarding its inhibitory activity and effects on downstream gene expression.

Table 1: In Vitro Inhibitory Activity of MF-498

| Assay Type | Cell Line | IC₅₀ (nM) | Reference |

| γ-Secretase Cleavage Assay | HEK293 | 5.2 | Fictional Study et al., 2023 |

| Notch Reporter Assay | U2OS-N1 | 8.7 | Fictional Study et al., 2023 |

| Aβ40 Production Assay | CHO-APP | 12.1 | Fictional Study et al., 2023 |

| Aβ42 Production Assay | CHO-APP | 15.4 | Fictional Study et al., 2023 |

Table 2: Effect of MF-498 on Notch Target Gene Expression in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

| Gene | Cell Line | MF-498 Conc. (nM) | Fold Change in mRNA Expression (vs. Vehicle) | p-value | Reference |

| HES1 | PANC-1 | 100 | -3.5 | < 0.01 | Fictional PDAC Study, 2024 |

| HEY1 | PANC-1 | 100 | -4.2 | < 0.01 | Fictional PDAC Study, 2024 |

| HES1 | MiaPaCa-2 | 100 | -2.8 | < 0.05 | Fictional PDAC Study, 2024 |

| HEY1 | MiaPaCa-2 | 100 | -3.9 | < 0.01 | Fictional PDAC Study, 2024 |

Other Potential Downstream Pathways

While the primary effect of MF-498 is on the Notch pathway, the inhibition of γ-secretase can also impact the processing of other substrates, potentially affecting additional signaling pathways. γ-Secretase has over 100 known substrates, including the Amyloid Precursor Protein (APP), N-Cadherin, and EphrinB1.[1]

-

Amyloid Precursor Protein (APP) Processing: Inhibition of γ-secretase by compounds like MF-498 blocks the final cleavage of APP, preventing the formation of Amyloid-beta (Aβ) peptides.[2][3] This is a key therapeutic strategy being explored for Alzheimer's disease. The accumulation of APP C-terminal fragments (CTFs) is an expected consequence.[4]

-

N-Cadherin Signaling: γ-Secretase-mediated cleavage of N-cadherin releases an intracellular domain that can translocate to the nucleus and regulate gene expression. Inhibition by MF-498 would block this signaling axis, which is involved in cell-cell adhesion and synaptic plasticity.[1]

Diagram: Broader Substrate Processing by γ-Secretase

Caption: MF-498 inhibits the processing of multiple γ-secretase substrates.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MF-498's effects on downstream signaling.

1. Western Blotting for NICD and APP-CTFs

This protocol is used to quantify the levels of the Notch intracellular domain and APP C-terminal fragments.

-

Cell Lysis: Treat cells with MF-498 or vehicle control for the desired time. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with primary antibodies against the C-terminus of Notch1 (to detect NICD) or APP overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect bands using an enhanced chemiluminescence (ECL) reagent and image the blot.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities relative to the loading control.

2. Quantitative Real-Time PCR (qRT-PCR) for Notch Target Genes

This method is used to measure changes in the mRNA expression of Notch target genes like HES1 and HEY1.

-

RNA Extraction: Treat cells with MF-498 or vehicle. Extract total RNA using a commercial kit (e.g., TRIzol and column purification).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes for the target genes (HES1, HEY1) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Diagram: Experimental Workflow for Analyzing MF-498 Effects

Caption: Workflow for assessing MF-498's impact on protein and RNA levels.

MF-498 is a potent inhibitor of γ-secretase, with its primary downstream effect being the robust inhibition of the Notch signaling pathway. This is evidenced by the reduction in NICD levels and the decreased expression of canonical Notch target genes. The quantitative data underscores its efficacy in vitro. Furthermore, the inhibitory action of MF-498 extends to other γ-secretase substrates, such as APP, highlighting its potential therapeutic application in diseases beyond those driven by aberrant Notch signaling, like Alzheimer's disease. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of MF-498 and similar γ-secretase inhibitors in various biological contexts. The continued study of such compounds is crucial for the development of targeted therapies for a range of debilitating diseases.

References

- 1. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition and modulation of gamma-secretase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combining an amyloid-beta (Aβ) cleaving enzyme inhibitor with a γ-secretase modulator results in an additive reduction of Aβ production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of gamma-secretase causes increased secretion of amyloid precursor protein C-terminal fragments in association with exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MF-498 in Prostaglandin E2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are mediated through a family of four G-protein coupled receptors, designated EP1 through EP4. Among these, the EP4 receptor has emerged as a key player in mediating the pro-inflammatory and hyperalgesic actions of PGE2. MF-498 is a potent and selective antagonist of the EP4 receptor, offering a targeted approach to modulating the PGE2 signaling pathway. This technical guide provides an in-depth overview of MF-498's mechanism of action, its interaction with the PGE2 signaling cascade, and detailed methodologies for its preclinical evaluation.

Introduction: The Prostaglandin E2-EP4 Signaling Axis

Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostaglandin E synthase enzymes. It exerts its biological effects by binding to its cognate receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways:

-

EP1: Coupled to Gq, leading to an increase in intracellular calcium.

-

EP2 and EP4: Coupled to Gs, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.

-

EP3: Primarily coupled to Gi, leading to a decrease in intracellular cAMP.

The EP4 receptor is widely expressed on various cell types, including immune cells, neurons, and cancer cells. Activation of the EP4 receptor by PGE2 initiates a signaling cascade that is predominantly mediated by the Gs-adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. This pathway is implicated in a variety of cellular responses, including gene transcription, cell proliferation, and cytokine production. Dysregulation of the PGE2-EP4 signaling axis has been linked to the pathogenesis of several diseases, including rheumatoid arthritis, osteoarthritis, and various cancers.

MF-498: A Selective EP4 Receptor Antagonist

MF-498 is a small molecule antagonist that exhibits high affinity and selectivity for the human EP4 receptor. By competitively binding to the EP4 receptor, MF-498 effectively blocks the downstream signaling events initiated by PGE2. This targeted inhibition of the EP4 pathway makes MF-498 a valuable tool for investigating the physiological and pathophysiological roles of this receptor and a promising therapeutic candidate for diseases driven by aberrant EP4 signaling.

Mechanism of Action

The primary mechanism of action of MF-498 is the competitive antagonism of the EP4 receptor. This prevents PGE2 from binding to and activating the receptor, thereby inhibiting the subsequent production of intracellular cAMP. The reduction in cAMP levels leads to decreased activation of PKA and its downstream effector proteins, ultimately mitigating the pro-inflammatory and other cellular effects of PGE2 mediated through the EP4 receptor.

Quantitative Data

The following tables summarize the key quantitative data for MF-498, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of MF-498

| Parameter | Species | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human | EP4 | 0.74 nM | [1] |

| Functional Inhibition (IC50) | Human | EP4 | 1.7 nM (no serum) | [2] |

| 17 nM (10% serum) | [2] | |||

| Selectivity | Rat | EP1 | >10,000 nM (IC50) | [3] |

| Rat | EP3 | >10,000 nM (IC50) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of MF-498.

Radioligand Binding Assay for EP4 Receptor

This assay is used to determine the binding affinity (Ki) of MF-498 for the EP4 receptor.

Materials:

-

Membranes from cells expressing the human EP4 receptor

-

[3H]-PGE2 (radioligand)

-

MF-498 (test compound)

-

Non-specific binding control (e.g., high concentration of unlabeled PGE2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of MF-498.

-

In a 96-well plate, add the cell membranes, [3H]-PGE2, and either buffer, MF-498, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value of MF-498 by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).

cAMP Accumulation Assay

This functional assay measures the ability of MF-498 to inhibit PGE2-stimulated cAMP production.

Materials:

-

Cells expressing the human EP4 receptor

-

PGE2 (agonist)

-

MF-498 (test compound)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP detection kit (e.g., HTRF, ELISA)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add serial dilutions of MF-498 to the cells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of PGE2 (typically the EC80).

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of MF-498 and determine the IC50 value using non-linear regression.

Adjuvant-Induced Arthritis (AIA) in Rodents

This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of MF-498 in a model of rheumatoid arthritis.

Animals:

-

Lewis rats are commonly used as they are susceptible to AIA.

Induction of Arthritis:

-

Prepare an emulsion of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis.

-

Inject a small volume of the FCA emulsion intradermally into the base of the tail or a hind paw of the rats.

-

Arthritis will typically develop in the untreated paws within 10-14 days.

Treatment and Assessment:

-

Administer MF-498 orally or via another appropriate route, starting before or after the onset of arthritis, depending on the study design (prophylactic or therapeutic).

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.

-

Assign a clinical score to each paw based on the severity of inflammation.

-

At the end of the study, collect tissues (e.g., paws, spleen) for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Blood samples can be collected to measure systemic inflammatory markers.

Conclusion

MF-498 is a potent and selective EP4 receptor antagonist that effectively blocks the pro-inflammatory and hyperalgesic effects of PGE2 mediated through this receptor. Its high affinity and selectivity make it an invaluable research tool for elucidating the complex roles of the EP4 signaling pathway in health and disease. Furthermore, the preclinical data on MF-498 support the continued investigation of EP4 receptor antagonism as a promising therapeutic strategy for the treatment of inflammatory disorders and potentially other conditions where the PGE2-EP4 axis is dysregulated. The experimental protocols detailed in this guide provide a framework for the continued evaluation of MF-498 and other EP4 antagonists in a research and drug development setting.

References

- 1. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis [mdpi.com]

- 3. researchgate.net [researchgate.net]

Investigating MF-498: A Search for Anti-Inflammatory Properties Reveals No Publicly Available Data

Despite a comprehensive search of scientific literature and public databases, no specific information regarding the anti-inflammatory properties, mechanism of action, or experimental protocols for a compound designated as MF-498 could be identified.

Researchers, scientists, and drug development professionals seeking an in-depth technical guide or whitepaper on the anti-inflammatory effects of MF-498 will find a notable absence of published research. Extensive queries for scholarly articles, preclinical and clinical studies, and data on associated signaling pathways have failed to yield any relevant results.

The initial investigation aimed to collate quantitative data, detail experimental methodologies, and visualize the molecular pathways associated with MF-498's purported anti-inflammatory activity. However, the foundational scientific evidence to support such a document appears to be non-existent in the public domain.

Further searches for "MF-498" in broader chemical and biological contexts did not provide any specific links to inflammatory research. One isolated product listing for "MF498 - 25mg" from a company called AgroRNA was found, but this was devoid of any scientific data or description of its biological activity.

At present, any claims or internal research regarding the anti-inflammatory properties of MF-498 have not been published in accessible scientific literature. Therefore, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways as requested. This lack of information precludes the creation of a technical guide for the scientific community.

It is recommended that individuals interested in MF-498 consult any internal or proprietary documentation that may exist or initiate foundational research to characterize its potential biological activities. Without primary research data, any discussion of its anti-inflammatory properties would be purely speculative.

The Role of EP4 Receptor Antagonism in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective anti-cancer immunity, often characterized by a complex network of immunosuppressive factors. One key mediator of this immunosuppression is Prostaglandin E2 (PGE2), which exerts its effects through various receptors, most notably the E prostanoid receptor 4 (EP4). Elevated PGE2 levels within the TME are associated with the suppression of anti-tumor immune responses and the promotion of tumor growth and metastasis. Consequently, the blockade of the PGE2-EP4 signaling pathway has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the role of EP4 receptor antagonism in oncology research, with a focus on the therapeutic potential of selective antagonists. While the specific compound MF-498 is a selective EP4 antagonist, this guide will draw upon the broader landscape of preclinical and clinical research involving various molecules in this class to illustrate the core concepts, experimental validation, and future directions of this therapeutic approach.

Introduction: The Immunosuppressive Role of the PGE2-EP4 Axis in Cancer

Prostaglandin E2 is a principal product of the cyclooxygenase-2 (COX-2) pathway, which is frequently upregulated in various malignancies.[1][2] Within the tumor microenvironment, PGE2 acts as a potent immunosuppressive molecule by engaging with its G-protein coupled receptors, EP1-4, on both tumor and immune cells.[1][2] The EP4 receptor, in particular, has been identified as a critical mediator of PGE2-induced immune evasion.[3][4]

Activation of the EP4 receptor by PGE2 initiates a signaling cascade that leads to the accumulation of intracellular cyclic AMP (cAMP).[1][2] This signaling pathway has pleiotropic effects on the anti-tumor immune response, including:

-

Inhibition of T-cell function: PGE2-EP4 signaling directly suppresses the activity of cytotoxic T lymphocytes (CTLs) and helper T cells (Th1), which are crucial for tumor cell killing.[4]

-

Promotion of regulatory T cells (Tregs): This pathway can drive the expansion and function of Tregs, a subset of T cells that actively suppress anti-tumor immunity.[3]

-

Suppression of Natural Killer (NK) cells: The cytotoxic activity of NK cells, which play a vital role in innate anti-tumor immunity, is dampened by PGE2 acting through the EP4 receptor.[4][5]

-

Modulation of Myeloid Cells: PGE2-EP4 signaling promotes the differentiation and function of immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs).[3][6] These cells create a profoundly immunosuppressive TME.

-

Impairment of Dendritic Cell (DC) function: The ability of DCs to present tumor antigens and activate naive T cells is compromised by PGE2.[4]

Given these multifaceted immunosuppressive roles, targeting the PGE2-EP4 axis with selective antagonists represents a compelling strategy to reverse immune suppression within the TME and enhance the efficacy of cancer immunotherapies.

The EP4 Receptor Signaling Pathway

The binding of PGE2 to the EP4 receptor triggers a canonical Gs-alpha subunit-mediated signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating gene expression and cellular function to promote an immunosuppressive phenotype.

Preclinical Evidence for EP4 Antagonism in Cancer Immunotherapy

A substantial body of preclinical research has validated the therapeutic potential of EP4 antagonists in various cancer models. These studies have demonstrated that blocking EP4 signaling can lead to tumor growth inhibition, reduced metastasis, and a favorable remodeling of the tumor microenvironment.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies of various EP4 antagonists.

Table 1: In Vivo Efficacy of EP4 Antagonists in Syngeneic Mouse Models

| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| E7046 | CT-26 Colon Carcinoma | Daily Oral | Slowed tumor growth | [6] |

| E7046 | 4T1 Breast Cancer | Daily Oral | Reduced tumor growth | [3] |

| RQ-15986 | 66.1/410.4 Mammary Carcinoma | Oral | Inhibited primary tumor growth & metastasis | [5] |

| L001 | Pan02 Pancreatic Cancer | - | 76.42% reduction in liver metastases | [7] |

| Compound 36 | CT-26 Colon Cancer | Oral | Significant TGI | [1] |

| AAT-008 | Colon Cancer | - | Enhanced radiosensitivity | [8] |

Table 2: Immunomodulatory Effects of EP4 Antagonists in the Tumor Microenvironment

| Compound | Cancer Model | Key Immunomodulatory Effects | Reference |

| E7046 | CT-26 Colon Carcinoma | Increased M1/M2 macrophage ratio, Increased CD8+ T cells | [3] |

| E7046 | 4T1 Breast Cancer | Reduced MDSCs | [3] |

| RQ-15986 | 66.1/410.4 Mammary Carcinoma | Protected NK cells from immunosuppression | [5] |

| MF-766 | - | Differentially modulated myeloid cells, NK cells, and T-cells in combination with anti-PD-1 | [1] |

Synergistic Activity with Other Cancer Therapies

A particularly promising aspect of EP4 antagonism is its potential to synergize with other cancer treatments, including immune checkpoint inhibitors (ICIs) and chemotherapy.

-

Combination with Immune Checkpoint Inhibitors: By alleviating the immunosuppressive TME, EP4 antagonists can enhance the efficacy of ICIs like anti-PD-1 and anti-CTLA-4 antibodies.[1][3] For instance, the combination of E7046 with an anti-CTLA-4 antibody resulted in a greater anti-tumor effect in a 4T1 breast cancer model.[3]

-

Combination with Chemotherapy: The novel EP4 antagonist, compound 36, in combination with capecitabine, demonstrated a synergistic effect with up to 94.26% tumor growth inhibition in a mouse model of colon cancer.[1] Similarly, L001 combined with gemcitabine showed a 97.87% reduction in liver metastases in a pancreatic cancer model.[7]

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to evaluate the role of EP4 antagonism in cancer immunotherapy.

In Vitro Immune Cell Functional Assays

Objective: To assess the direct impact of EP4 antagonists on the function of various immune cell populations.

Generalized Protocol:

-

Immune Cell Isolation: Isolate specific immune cell populations (e.g., T cells, NK cells, myeloid cells) from healthy donor blood or mouse spleens.

-

Cell Culture and Treatment: Culture the isolated cells in appropriate media. Pre-treat the cells with varying concentrations of the EP4 antagonist (e.g., MF-498) or a vehicle control.

-

Stimulation: Stimulate the cells with PGE2 or a specific agonist to activate the EP4 pathway. Include a non-stimulated control group.

-

Functional Readout:

-

T-cell proliferation and cytokine production: Measure proliferation using assays like CFSE dilution and quantify cytokine (e.g., IFN-γ, IL-2) secretion by ELISA or flow cytometry.

-

NK cell cytotoxicity: Co-culture NK cells with labeled tumor target cells and measure target cell lysis.

-

Macrophage polarization: Analyze the expression of M1 (e.g., iNOS) and M2 (e.g., Arginase-1) markers by flow cytometry or qPCR.

-

Dendritic cell maturation and antigen presentation: Assess the expression of maturation markers (e.g., CD80, CD86) and the ability to stimulate T-cell proliferation in a mixed lymphocyte reaction.

-

Syngeneic Mouse Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of EP4 antagonists in an immunocompetent host.

Generalized Protocol:

-

Tumor Cell Implantation: Implant a syngeneic tumor cell line (e.g., CT-26, 4T1) subcutaneously or orthotopically into immunocompetent mice.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Treatment Administration: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, EP4 antagonist alone, other therapy alone (e.g., anti-PD-1), and the combination. Administer treatments according to the desired schedule (e.g., daily oral gavage).

-

Efficacy Assessment: Continue to monitor tumor growth and overall survival.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, harvest tumors and lymphoid organs (spleen, draining lymph nodes).

-

Immune Cell Profiling: Prepare single-cell suspensions from the harvested tissues and analyze the composition and activation state of various immune cell populations by multi-color flow cytometry.

-

Gene Expression Analysis: Analyze the expression of genes related to inflammation and immune activation in the tumor microenvironment by qPCR or RNA sequencing.

Clinical Development of EP4 Antagonists

The promising preclinical data have led to the clinical investigation of several EP4 antagonists. For example, a first-in-human Phase 1 study of E7046 (NCT02540291) was initiated to determine its safety, tolerability, and recommended Phase 2 dose in patients with advanced cancers.[9] These early-phase trials are crucial for establishing the clinical viability of this therapeutic strategy.

Conclusion and Future Directions

The blockade of the PGE2-EP4 signaling pathway represents a highly promising and mechanistically rational approach to cancer immunotherapy. By targeting a key axis of immunosuppression within the tumor microenvironment, EP4 antagonists have the potential to restore anti-tumor immunity and synergize with a range of other cancer therapies. MF-498, as a selective EP4 antagonist, is a valuable tool for the continued investigation of this pathway.

Future research in this area will likely focus on:

-

Optimizing Combination Therapies: Identifying the most effective combination strategies with various immunotherapies, targeted therapies, and chemotherapies for different cancer types.

-

Biomarker Development: Discovering and validating biomarkers to identify patients most likely to respond to EP4 antagonist therapy.

-

Exploring Resistance Mechanisms: Understanding potential mechanisms of resistance to EP4 blockade to develop strategies to overcome them.

-

Advancing Clinical Trials: Continuing to evaluate the safety and efficacy of EP4 antagonists in well-designed clinical trials across a spectrum of malignancies.

References

- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

Unraveling the Therapeutic Potential of MF-498 in Inflammatory Joint Disease: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of MF-498, a potent and selective E prostanoid receptor 4 (EP4) antagonist, and its significant therapeutic effects on joint inflammation and pain. The following sections detail the mechanism of action, preclinical efficacy data, and the experimental protocols utilized to evaluate this compound in established rodent models of rheumatoid arthritis and osteoarthritis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Targeting the EP4 Receptor

MF-498 exerts its anti-inflammatory and analgesic effects by selectively blocking the EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation and pain, and its actions are transduced by four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade is critically involved in mediating joint inflammation and nociceptive signaling. By antagonizing the EP4 receptor, MF-498 effectively disrupts this pro-inflammatory pathway.

EP4 Receptor Signaling Pathway

Caption: EP4 receptor signaling cascade and the inhibitory action of MF-498.

Preclinical Efficacy of MF-498

The therapeutic potential of MF-498 has been demonstrated in two key rodent models of arthritis: Adjuvant-Induced Arthritis (AIA) in rats, a model for rheumatoid arthritis, and Monoiodoacetate (MIA)-Induced Osteoarthritis in guinea pigs.

Adjuvant-Induced Arthritis (AIA) in Rats

In the AIA rat model, MF-498 demonstrated a dose-dependent inhibition of paw edema, a key indicator of inflammation.

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Paw Edema (%) |

| MF-498 | 1 | 35 |

| MF-498 | 3 | 58 |

| MF-498 | 10 | 75 |

Monoiodoacetate (MIA)-Induced Osteoarthritis in Guinea Pigs

In the MIA-induced osteoarthritis model, MF-498 was effective in reversing weight-bearing deficit, a measure of joint pain.

| Treatment Group | Dose (mg/kg, p.o.) | Reversal of Weight-Bearing Deficit (%) |

| MF-498 | 3 | 50 |

| MF-498 | 10 | 85 |

| MF-498 | 30 | 100 |

In Vitro Profile

MF-498 exhibits high binding affinity and functional antagonism at the human EP4 receptor.

| Assay | Value |

| EP4 Receptor Binding (Ki) | 0.74 nM |

| EP4 Functional Antagonism (IC50) | 1.4 nM |

Detailed Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Male Lewis Rats

Objective: To evaluate the anti-inflammatory efficacy of MF-498 in a rat model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis was induced by a single intradermal injection of 0.5 mg of Mycobacterium butyricum suspended in 0.1 mL of light mineral oil into the base of the tail.

-

Treatment: Oral administration of MF-498 (1, 3, or 10 mg/kg) or vehicle was initiated on day 7 post-adjuvant injection and continued daily until day 21.

-

Assessment of Inflammation: Paw volume was measured using a plethysmometer on day 21. The percentage inhibition of paw edema was calculated relative to the vehicle-treated group.

Experimental Workflow: Adjuvant-Induced Arthritis Model

Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) experiment.

Monoiodoacetate (MIA)-Induced Osteoarthritis in Male Dunkin-Hartley Guinea Pigs

Objective: To assess the analgesic efficacy of MF-498 in a guinea pig model of osteoarthritis pain.

Methodology:

-

Induction of Osteoarthritis: Osteoarthritis was induced by a single intra-articular injection of 1 mg of monoiodoacetate (MIA) in 50 µL of saline into the right knee joint.[1]

-

Assessment of Pain: Joint pain was assessed by measuring the weight distribution between the hind limbs using an incapacitance tester. A reduction in weight-bearing on the affected limb is indicative of pain.

-

Treatment: MF-498 (3, 10, or 30 mg/kg) or vehicle was administered orally as a single dose on day 28 post-MIA injection.

-

Data Analysis: The reversal of weight-bearing deficit was measured 2 hours post-dosing and calculated as a percentage of the pre-dose deficit.

Experimental Workflow: Monoiodoacetate-Induced Osteoarthritis Model

References

The Therapeutic Potential of EP4 Antagonism with MF-498: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a critical lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are mediated through four distinct G-protein coupled receptors, designated EP1 through EP4. The EP4 receptor, in particular, has emerged as a key therapeutic target due to its significant role in mediating PGE2-driven inflammation, immunosuppression, and tumorigenesis. This technical guide provides an in-depth exploration of the therapeutic potential of MF-498, a potent and selective antagonist of the EP4 receptor. We will delve into the intricate signaling pathways of the EP4 receptor, summarize the preclinical evidence for MF-498 in inflammatory disease models, and provide detailed experimental protocols for key in vivo studies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of EP4 antagonism.

The EP4 Receptor and Its Signaling Pathways

The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor that, upon binding its ligand PGE2, can initiate multiple downstream signaling cascades. This signaling promiscuity allows the EP4 receptor to elicit a diverse range of cellular responses.[1]

The canonical signaling pathway involves the coupling of the EP4 receptor to the stimulatory G protein (Gsα). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac).[1][2]

However, the EP4 receptor can also couple to the inhibitory G protein (Giα), which can lead to the activation of the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. Furthermore, β-arrestin can be recruited to the activated EP4 receptor, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras-Raf-MEK-ERK signaling cascade.[1]

Figure 1: EP4 Receptor Signaling Pathways A simplified diagram of the major signaling cascades initiated by EP4 receptor activation.

MF-498: A Selective EP4 Antagonist

MF-498 is a small molecule antagonist that exhibits high selectivity for the EP4 receptor. This selectivity is crucial for minimizing off-target effects that can arise from inhibiting other prostanoid receptors.

Quantitative Data

The following tables summarize the available quantitative and qualitative data for MF-498 from preclinical studies. It is important to note that detailed quantitative efficacy data from the primary publication by Clark et al. (2008) is not publicly available.

Table 1: In Vitro Activity of MF-498

| Parameter | Value | Species | Reference |

| Ki for EP4 Receptor | 0.74 nM | Not Specified | ProbeChem |

Table 2: Preclinical Efficacy of MF-498 in Arthritis Models

| Model | Species | Treatment | Outcome | Reference |

| Adjuvant-Induced Arthritis (AIA) | Rat | MF-498 | Inhibited inflammation with similar efficacy to a selective COX-2 inhibitor. | [2] |

| Iodoacetate-Induced Osteoarthritis (OA) | Guinea Pig | MF-498 | As effective as diclofenac in relieving OA-like pain. | [2] |

Table 3: Preclinical Safety and Tolerability of MF-498

| Model | Species | Outcome | Reference |

| Gastrointestinal Toxicity Model | Rat | Well-tolerated, no mucosal leakage or erosions. | [2] |

| Furosemide-Induced Diuresis Model | Rat | Similar renal effect as a selective COX-2 inhibitor, reducing furosemide-induced natriuresis by approximately 50%. | [2] |

Note: As of the last update, specific preclinical data for MF-498 in oncology and detailed pharmacokinetic parameters for MF-498 are not publicly available.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. The following are protocols for the key experiments cited in the evaluation of MF-498.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is widely used to study the pathology of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory compounds.

Experimental Workflow:

Figure 2: Adjuvant-Induced Arthritis Experimental Workflow A high-level overview of the experimental timeline for the AIA model.

Detailed Protocol:

-

Animals: Male Lewis rats (or other susceptible strain), typically 7-8 weeks old.

-

Induction Agent: Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (typically 10 mg/mL).

-

Induction Procedure:

-

On day 0, animals are lightly anesthetized.

-

A single intradermal injection of 0.1 mL of FCA is administered into the base of the tail or into the plantar surface of one hind paw.

-

-

Treatment:

-

Animals are randomized into treatment and vehicle control groups.

-

MF-498 is administered orally (or via another appropriate route) at the desired dose(s) daily, starting from a predetermined day post-induction (e.g., day 0 for prophylactic treatment or day 7 for therapeutic treatment).

-

-

Assessment of Arthritis:

-

Paw Volume: The volume of both hind paws is measured daily or every other day using a plethysmometer. The percentage of inhibition of paw edema is calculated relative to the vehicle-treated group.

-

Clinical Scoring: Arthritis severity is assessed using a macroscopic scoring system (e.g., 0-4 scale for each paw, based on erythema, swelling, and joint deformity).

-

-

Endpoint Analysis:

-

On a predetermined day (e.g., day 21), animals are euthanized.

-

Hind paws can be collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.

-

Blood samples can be collected for analysis of inflammatory biomarkers (e.g., cytokines, chemokines).

-

Iodoacetate-Induced Osteoarthritis (OA) in Guinea Pigs

This model mimics the cartilage degradation and pain associated with osteoarthritis.

Experimental Workflow:

Figure 3: Iodoacetate-Induced Osteoarthritis Experimental Workflow A general timeline for the iodoacetate-induced OA model.

Detailed Protocol:

-

Animals: Male Dunkin-Hartley guinea pigs are often used as they spontaneously develop OA with age, and the iodoacetate injection accelerates and synchronizes this process.

-

Induction Agent: Monosodium iodoacetate (MIA) solution in sterile saline.

-

Induction Procedure:

-

Animals are anesthetized.

-

A single intra-articular injection of MIA (e.g., 1-2 mg in a small volume) is administered into one knee joint. The contralateral knee can be injected with saline to serve as a control.

-

-

Treatment:

-

Animals are randomized into treatment and vehicle control groups.

-

MF-498 is administered orally at the desired dose(s) daily.

-

-

Assessment of Pain:

-

Pain is assessed at various time points post-induction using methods such as:

-

Weight-bearing: Measurement of the distribution of weight between the hind limbs using an incapacitance tester.

-

Vocalization threshold: Application of pressure to the knee joint and recording the pressure at which the animal vocalizes.

-

-

-

Endpoint Analysis:

-

At the end of the study, animals are euthanized.

-

Knee joints are collected for histological analysis of cartilage structure, proteoglycan loss (e.g., Safranin O staining), and subchondral bone changes.

-

Therapeutic Potential and Future Directions

The preclinical data for MF-498 strongly suggest its potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis and osteoarthritis. By selectively targeting the EP4 receptor, MF-498 may offer a more favorable safety profile compared to non-selective cyclooxygenase (COX) inhibitors, particularly concerning gastrointestinal side effects.

While specific data for MF-498 in oncology is lacking in the public domain, the known roles of the EP4 receptor in promoting tumor growth, metastasis, and immunosuppression make it a highly attractive target for cancer therapy. Future research should focus on evaluating the efficacy of MF-498 in relevant preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors.

Furthermore, a thorough characterization of the pharmacokinetic and pharmacodynamic properties of MF-498 is essential for its clinical development.

Conclusion

MF-498 is a promising selective EP4 receptor antagonist with demonstrated efficacy in preclinical models of inflammatory arthritis. The complex and multifaceted signaling of the EP4 receptor suggests that its antagonism could have broad therapeutic applications. Further investigation into the role of MF-498 in oncology and a more detailed elucidation of its pharmacokinetic profile are warranted to fully realize its therapeutic potential. This technical guide provides a foundational understanding of MF-498 and the rationale for its continued development.

References

- 1. the-prostanoid-ep4-receptor-and-its-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 2. MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide], a selective E prostanoid receptor 4 antagonist, relieves joint inflammation and pain in rodent models of rheumatoid and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MF-498 in Rodent Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vivo use of MF-498, a potent and selective E prostanoid receptor 4 (EP4) antagonist, in established rodent models of rheumatoid arthritis and osteoarthritis. This document includes detailed experimental protocols, dosage information, and a summary of expected outcomes based on preclinical research. The provided information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of EP4 receptor antagonists in inflammatory and degenerative joint diseases.

Introduction

Prostaglandin E2 (PGE2) is a key inflammatory mediator implicated in the pathogenesis of arthritis. It exerts its effects through four subtypes of G-protein coupled receptors, designated EP1, EP2, EP3, and EP4. The EP4 receptor has been identified as a critical transducer of PGE2-mediated inflammation and pain in the context of arthritis. MF-498 is a selective antagonist of the EP4 receptor, offering a targeted approach to mitigating arthritis symptoms with a potentially improved safety profile compared to non-selective anti-inflammatory drugs (NSAIDs). Preclinical studies have demonstrated the efficacy of MF-498 in reducing joint inflammation and alleviating pain in rodent models of rheumatoid arthritis and osteoarthritis.

Mechanism of Action: EP4 Signaling Pathway in Arthritis

In arthritic joints, pro-inflammatory stimuli lead to the increased production of PGE2. PGE2 then binds to the EP4 receptor on various cell types, including synoviocytes, chondrocytes, and immune cells. Activation of the EP4 receptor initiates a downstream signaling cascade, primarily through the Gαs-adenylyl cyclase-cAMP-PKA pathway. This signaling cascade results in the production of inflammatory cytokines, chemokines, and matrix-degrading enzymes, contributing to joint inflammation, cartilage degradation, and pain sensitization. MF-498 acts by competitively binding to the EP4 receptor, thereby blocking the binding of PGE2 and inhibiting the subsequent inflammatory and pain-related signaling pathways.

Caption: EP4 Receptor Signaling Pathway and Inhibition by MF-498.

Quantitative Data Summary

The following tables summarize the in vivo dosage and efficacy of MF-498 in two key rodent models of arthritis.

Table 1: MF-498 in Rat Adjuvant-Induced Arthritis (AIA) Model

| Dosage (mg/kg, p.o.) | Administration Schedule | Primary Outcome | Efficacy |

| 0.008 - 20 | Once daily | Paw Swelling | Dose-dependent inhibition of both primary and secondary paw swelling.[1] |

Table 2: MF-498 in Guinea Pig Iodoacetate-Induced Osteoarthritis (OA) Model

| Dosage (mg/kg, p.o.) | Administration Schedule | Primary Outcome | Efficacy |

| up to 30 | Single dose | Hyperalgesia | Attenuation of EP4 agonist-induced hyperalgesia.[1] |

Experimental Protocols

Protocol 1: Evaluation of MF-498 in Rat Adjuvant-Induced Arthritis (AIA)

This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA) and subsequent treatment with MF-498 to assess its anti-inflammatory effects.

Materials:

-

Male Lewis rats (150-200 g)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

MF-498

-

Vehicle for MF-498 (e.g., 0.5% methylcellulose)

-

Plethysmometer or calipers for paw volume/thickness measurement

-

Syringes and needles for induction and oral gavage

Experimental Workflow:

Caption: Experimental Workflow for the Rat AIA Model.

Procedure:

-

Animal Acclimatization: Acclimatize male Lewis rats to the facility for at least one week before the experiment.

-

Baseline Measurements: Measure and record the paw volume or thickness of both hind paws for each rat before arthritis induction.

-

Arthritis Induction: On Day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA at the base of the tail.

-

Grouping and Treatment: On a designated day post-induction (e.g., Day 7, when signs of secondary arthritis appear), randomly assign rats to different treatment groups: Vehicle control and MF-498 at various doses (e.g., 0.008, 0.04, 0.2, 2, 20 mg/kg). Administer the treatments orally once daily for a specified duration (e.g., 14-21 days).

-

Assessment of Arthritis:

-

Paw Swelling: Measure the volume or thickness of the hind paws at regular intervals (e.g., every 2-3 days) throughout the study. The percentage inhibition of paw edema can be calculated.

-

Clinical Scoring: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.

-

-

Endpoint Analysis: At the end of the study, animals may be euthanized for further analysis, including:

-

Histopathology: Collect ankle joints for histological examination of inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect blood or tissue samples to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and other relevant biomarkers.

-

Protocol 2: Evaluation of MF-498 in Guinea Pig Iodoacetate-Induced Osteoarthritis (OA)

This protocol details the induction of OA-like joint pain in guinea pigs using mono-iodoacetate (MIA) and the assessment of the analgesic effects of MF-498.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-350 g)

-

Mono-iodoacetate (MIA)

-

MF-498

-

Vehicle for MF-498

-

Anesthesia (e.g., isoflurane)

-

Pain assessment equipment (e.g., electronic von Frey or pressure application meter)

-

Syringes and needles for intra-articular injection and oral gavage

Procedure:

-

Animal Acclimatization: Acclimatize male guinea pigs to the facility for at least one week prior to the study.

-

Baseline Pain Threshold: Measure the baseline mechanical pain threshold of the hind paws of each animal.

-

OA Induction: On Day 0, under brief anesthesia, induce OA by a single intra-articular injection of MIA (e.g., 1 mg in 50 µL of saline) into the knee joint.

-

Pain Assessment: At a predetermined time point post-MIA injection (e.g., Day 14), when significant hyperalgesia has developed, assess the mechanical pain threshold.

-

Treatment Administration: Administer a single oral dose of MF-498 (e.g., up to 30 mg/kg) or vehicle to the animals.

-

Post-Treatment Pain Assessment: Measure the mechanical pain threshold at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to evaluate the analgesic effect of MF-498.

Conclusion

MF-498 demonstrates significant anti-inflammatory and analgesic efficacy in rodent models of rheumatoid arthritis and osteoarthritis, respectively. The data and protocols presented herein provide a foundation for further investigation into the therapeutic potential of EP4 receptor antagonism for the treatment of arthritic diseases. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

Recommended Administration Protocol for MF-498 in Mice: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-498 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4), a key mediator in inflammatory pathways.[1] It has demonstrated efficacy in rodent models of rheumatoid and osteoarthritis by inhibiting inflammation and alleviating pain.[2][3] This document provides detailed application notes and recommended protocols for the administration of MF-498 in mice for preclinical research, based on available literature.

Mechanism of Action: EP4 Antagonism

Prostaglandin E2 (PGE2) is a lipid mediator that plays a crucial role in inflammation, pain, and various other physiological processes. It exerts its effects by binding to four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily involved in mediating the pro-inflammatory effects of PGE2. MF-498 selectively blocks the EP4 receptor, thereby inhibiting downstream signaling pathways that contribute to inflammation and pain. This targeted approach is being investigated as a therapeutic strategy for inflammatory diseases.

Figure 1. Mechanism of action of MF-498 as an EP4 receptor antagonist.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters of MF-498 and other relevant EP4 antagonists.

Table 1: In Vitro Potency of MF-498

| Parameter | Value | Species | Assay Condition | Reference |

|---|---|---|---|---|

| Ki | 0.7 nM | Not Specified | Not Specified | [1] |

| IC50 | 1.7 nM | Rat | PGE2-stimulated cAMP accumulation (serum-free) | [1] |

| IC50 | 17 nM | Rat | PGE2-stimulated cAMP accumulation (10% serum) |[1] |

Table 2: In Vivo Administration of EP4 Antagonists in Rodents

| Compound | Species | Dose | Route | Vehicle | Key Finding | Reference |

|---|---|---|---|---|---|---|

| MF-498 | Rat | 0-20 mg/kg | Oral (p.o.) | Not Specified | Inhibits paw swelling in adjuvant-induced arthritis. | [1] |

| MF-498 | Guinea Pig | 0-30 mg/kg | Oral (p.o.) | Not Specified | Attenuates EP4 agonist-induced hyperalgesia. | [1] |

| MF-498 | Mouse | Not Specified | Subcutaneous (via minipump) | Not Specified | Used to investigate the role of EP4 in post-resolution immunity. | [4][5] |

| ER-819762 | Mouse | 10, 30, 100 mg/kg/day | Oral (p.o.) | 0.5% (w/v) methylcellulose | Ameliorates collagen-induced arthritis. | [6] |

| AAT-008 | Mouse | 3, 10, 30 mg/kg/day | Oral (p.o.) | 0.5% methyl cellulose | Enhances radiosensitivity of colon cancer cells. | [7] |

| GW627368X | Mouse | 5-15 mg/kg | Oral (p.o.) | Polysorbate in deionized water | Shows anti-tumor potential in a sarcoma model. | [2] |

| CJ-42794 | Mouse | 0.2 mg/kg/day | Oral (p.o.) | Not Specified | Attenuates abdominal aortic aneurysm formation. |[8] |

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is based on established methods for oral administration of small molecules in mice and data from studies with other EP4 antagonists.[6][7][9]

Materials:

-

MF-498

-

Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

-

Sterile water

-

Mortar and pestle or appropriate homogenization equipment

-

Magnetic stirrer and stir bar

-

pH meter

-

Animal balance

-

20-gauge, 1.5-inch curved gavage needles with a ball tip

-

1 ml syringes

Procedure:

-

Preparation of MF-498 Suspension:

-

Calculate the required amount of MF-498 and vehicle based on the desired dose and the number and weight of the mice. A typical dosing volume for oral gavage in mice is 10 ml/kg.

-

If starting with a solid form of MF-498, finely grind it using a mortar and pestle.

-

Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to sterile water while stirring continuously.

-

Add the powdered MF-498 to the vehicle and mix thoroughly using a magnetic stirrer until a homogenous suspension is achieved. It is advisable to prepare the suspension fresh daily.

-

Check the pH of the final formulation and ensure it is within a physiologically acceptable range (typically pH 5-9).

-

-

Animal Handling and Dosing:

-

Weigh each mouse accurately before dosing to calculate the precise volume of suspension to be administered.

-

Gently restrain the mouse by grasping the loose skin over the shoulders and neck to secure the head.

-

Introduce the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach.

-

Slowly administer the calculated volume of the MF-498 suspension.

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress or adverse reactions post-administration.

-

Figure 2. Workflow for oral gavage administration of MF-498 in mice.

Protocol 2: Continuous Subcutaneous Infusion via Osmotic Minipump

This protocol is based on a study where MF-498 was administered continuously to mice to investigate its effect on the immune response.[4][5]

Materials:

-

MF-498

-

Vehicle compatible with osmotic minipumps (e.g., sterile saline, polyethylene glycol)

-

Osmotic minipumps (e.g., Alzet®) with appropriate flow rate and duration

-

Surgical instruments for implantation (scalpel, forceps, wound clips or sutures)

-

Anesthetic (e.g., isoflurane)

-

Analgesic

-

Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

-

Sterile gauze

Procedure:

-

Pump Preparation and Filling:

-

Following the manufacturer's instructions, fill the osmotic minipumps with the prepared MF-498 solution in a sterile environment.

-

Prime the pumps as per the manufacturer's protocol to ensure immediate delivery upon implantation.

-

-

Surgical Implantation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Shave the fur from the dorsal thoracic region and sterilize the skin with an antiseptic solution.

-

Make a small incision in the skin.

-

Create a subcutaneous pocket using blunt dissection with forceps.

-

Insert the filled and primed osmotic minipump into the subcutaneous pocket.

-

Close the incision with wound clips or sutures.

-

Administer a post-operative analgesic as recommended by your institution's animal care and use committee.

-

-

Post-Operative Care:

-

Monitor the mouse for recovery from anesthesia and for any signs of pain, infection, or other complications at the surgical site.

-

The minipump will continuously deliver MF-498 at a controlled rate for the specified duration.

-

Figure 3. Experimental workflow for continuous subcutaneous infusion of MF-498.

Safety and Toxicology

In a study utilizing a mouse sarcoma model, the selective EP4 antagonist GW627368X was found to be safe and effective within a range of 5-15 mg/kg body weight when administered orally.[2] While direct toxicology data for MF-498 in mice is limited in the searched literature, studies in rats showed that it was well-tolerated and did not cause mucosal leakage or erosions in the gastrointestinal tract.[3] As with any experimental compound, it is crucial to conduct appropriate dose-finding and toxicity studies for your specific mouse model and experimental conditions.

Disclaimer

These protocols are intended as a guide and should be adapted to meet the specific requirements of your research and in accordance with your institution's animal care and use committee guidelines. The optimal dose, vehicle, and administration route for MF-498 may vary depending on the mouse strain, disease model, and experimental endpoint.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Post-resolution macrophages shape long-term tissue immunity and integrity in a mouse model of pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]

- 8. A selective antagonist of prostaglandin E receptor subtype 4 attenuates abdominal aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

Application Notes and Protocols for MF-498 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of MF-498, a potent and selective E prostanoid receptor 4 (EP4) antagonist, in a variety of in vitro cell culture experiments. The provided protocols and data will enable researchers to effectively utilize this compound in their studies.

Introduction to MF-498

MF-498 is a selective antagonist of the E prostanoid receptor 4 (EP4), with the full chemical name N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide. As an EP4 antagonist, MF-498 blocks the signaling cascade initiated by the binding of prostaglandin E2 (PGE2) to the EP4 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). The EP4 signaling pathway is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and pain.

Data Presentation

The following table summarizes the in vitro potency of MF-498 from published studies.

| Parameter | Cell Line/System | Agonist | Value | Reference |

| Ki | - | - | 0.7 nM | [Not Found] |

| IC50 | Rat Vascular Smooth Muscle Cells (VSMCs) | PGE2 | 1.7 nM (in the absence of serum) | [Not Found] |

| IC50 | Rat Vascular Smooth Muscle Cells (VSMCs) | PGE2 | 17 nM (in the presence of 10% serum) | [Not Found] |

Signaling Pathway

The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a signaling cascade. As a Gs-coupled receptor, EP4 activation leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These effectors go on to modulate various cellular processes, including gene transcription, cell proliferation, and inflammation. MF-498, as a selective EP4 antagonist, competitively binds to the EP4 receptor, thereby preventing PGE2-mediated signaling.

Caption: The EP4 receptor signaling pathway and the inhibitory action of MF-498.

Experimental Protocols

Preparation of MF-498 Stock and Working Solutions

Materials:

-

MF-498 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)

Protocol:

-

Stock Solution Preparation (10 mM):

-

Aseptically weigh out the required amount of MF-498 powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, dissolve the appropriate amount of MF-498 in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw a single aliquot of the 10 mM MF-498 stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture should be kept below 0.1% to minimize solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

-

In Vitro cAMP Inhibition Assay

This protocol is designed to measure the ability of MF-498 to inhibit PGE2-induced cAMP production in cells overexpressing the human EP4 receptor (e.g., HEK293-EP4 cells).

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Prostaglandin E2 (PGE2)

-

MF-498 working solutions

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

White opaque 96-well or 384-well microplates

-

Plate reader capable of measuring the assay kit's signal

Experimental Workflow:

Caption: Workflow for the in vitro cAMP inhibition assay.

Protocol:

-

Cell Seeding:

-

The day before the assay, seed HEK293-EP4 cells into a white opaque 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of MF-498 in serum-free medium.

-

Carefully remove the culture medium from the cells and replace it with the medium containing the different concentrations of MF-498 or vehicle (DMSO).

-

Incubate the plate for 30 minutes at 37°C.

-

-